

Solubility and stability of (2-Fluorobenzyl)hydrazine

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine

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An In-depth Technical Guide on the Solubility and Stability of **(2-Fluorobenzyl)hydrazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine is a fluorinated building block of significant interest in medicinal chemistry and organic synthesis.^[1] Its utility as a precursor for various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules, underscores the importance of understanding its physicochemical properties.^[1] The presence of a fluorine atom at the ortho position of the benzyl ring can markedly influence the molecule's lipophilicity, metabolic stability, and target binding affinity.^[1] This guide provides a comprehensive overview of the available data on the solubility and stability of **(2-Fluorobenzyl)hydrazine** and its dihydrochloride salt, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Fluorobenzyl)hydrazine** and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of **(2-Fluorobenzyl)hydrazine** and its Dihydrochloride Salt

Property	(2-Fluorobenzyl)hydrazine	(2-Fluorobenzyl)hydrazine Dihydrochloride
CAS Number	51859-98-4[2]	1349715-77-0[3][4]
Molecular Formula	C ₇ H ₉ FN ₂ [2]	C ₇ H ₁₁ Cl ₂ FN ₂ [3][5]
Molecular Weight	140.16 g/mol [2][6]	213.08 g/mol [3][5]
Appearance	Colorless to pale yellow liquid/crystals[6][7]	White crystalline precipitate[3]
Boiling Point	~265.8°C at 760 mmHg[2]	Not available
Predicted pKa	~6.74[2]	Not applicable
Purity	Typically ≥98%[6][7]	>98% after recrystallization[3]

Solubility Profile

(2-Fluorobenzyl)hydrazine is generally described as being soluble in water and organic solvents.[6][7] The dihydrochloride salt form exhibits enhanced solubility in aqueous media due to its ionic nature.[3] A qualitative summary of the solubility is provided in Table 2. Quantitative solubility data is not readily available in the reviewed literature.

Table 2: Qualitative Solubility of **(2-Fluorobenzyl)hydrazine** and its Dihydrochloride Salt

Compound	Solvent	Solubility Description
(2-Fluorobenzyl)hydrazine	Water	Soluble[6][7]
Organic Solvents		Soluble[6][7]
(2-Fluorobenzyl)hydrazine Dihydrochloride	Water	High solubility[3]
Polar Protic Solvents (e.g., Methanol, Ethanol)		High solubility[3]

Experimental Protocol for Equilibrium Solubility Determination

This protocol is adapted from general guidelines for active pharmaceutical ingredients (APIs) and can be applied to **(2-Fluorobenzyl)hydrazine**.^{[8][9]}

Objective: To determine the equilibrium solubility of **(2-Fluorobenzyl)hydrazine** in various solvents at a specified temperature (e.g., 37 ± 1 °C).

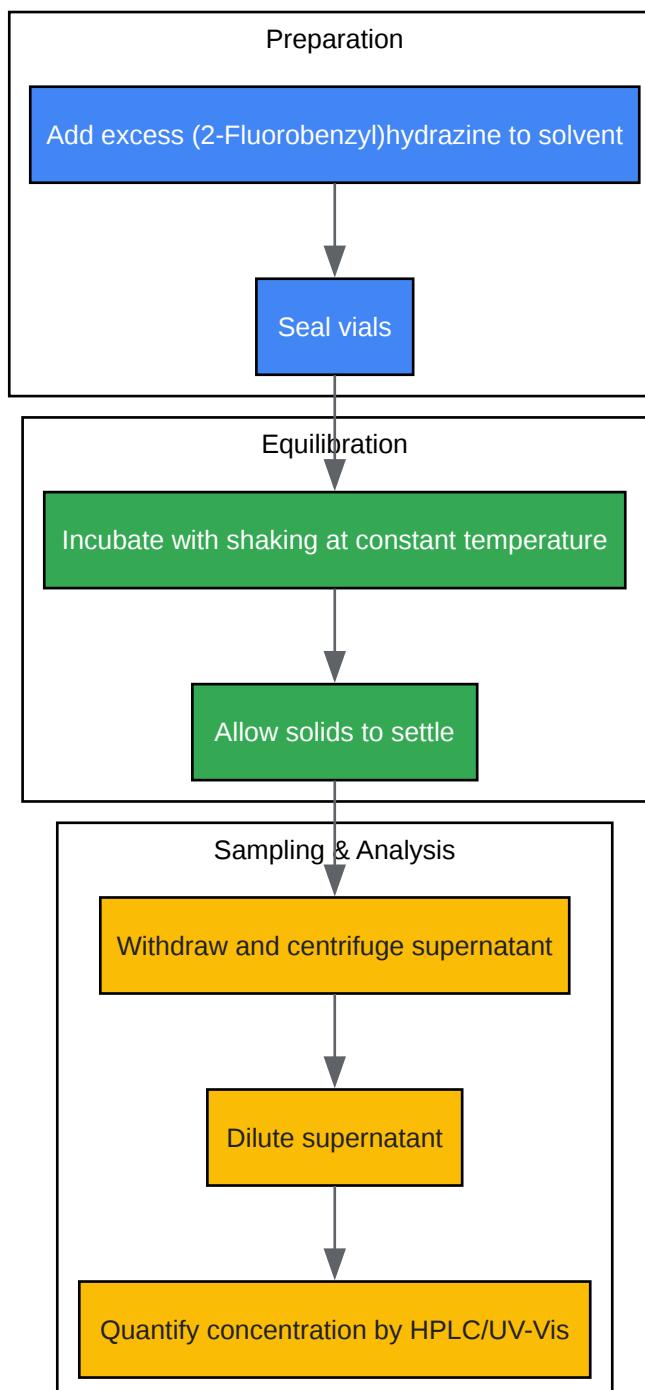
Materials:

- **(2-Fluorobenzyl)hydrazine**
- Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, ethanol, methanol, DMSO)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Calibrated pH meter
- Analytical balance
- HPLC with a suitable column and detector (e.g., UV) or a validated spectrophotometric method
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **(2-Fluorobenzyl)hydrazine** to a series of vials, each containing a known volume of the selected solvent. The excess solid should be sufficient to ensure saturation.

- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set at the desired temperature (e.g., 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[\[8\]](#)
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant.
 - Centrifuge the collected supernatant to remove any remaining undissolved solids.
- Analysis:
 - Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
 - Quantify the concentration of **(2-Fluorobenzyl)hydrazine** in the diluted sample using a validated HPLC or spectrophotometric method.
- Data Reporting:
 - Calculate the solubility in units such as mg/mL or mol/L.
 - Perform a minimum of three replicate determinations for each solvent and report the average solubility and standard deviation.[\[9\]](#)



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Workflow for Equilibrium Solubility Determination.

Stability Profile

(2-Fluorobenzyl)hydrazine should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain its stability.[2] Hydrazine and its derivatives are known to be susceptible to degradation through oxidation, especially in the presence of metal ions and at elevated temperatures.[3][10][11][12] The ortho-fluorine substituent is expected to influence the molecule's stability by altering the electronic properties of the aromatic ring.[3]

Specific degradation pathways and products for **(2-Fluorobenzyl)hydrazine** have not been detailed in the available literature. To understand the intrinsic stability, forced degradation studies are recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14][15]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition	Typical Reagents and Conditions
Acid Hydrolysis	0.1 M to 1 M HCl, room temperature to 60°C[15]
Base Hydrolysis	0.1 M to 1 M NaOH, room temperature to 60°C[15]
Oxidation	3% H ₂ O ₂ , room temperature[14]
Thermal Degradation	Dry heat (e.g., 60-80°C)
Photostability	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on **(2-Fluorobenzyl)hydrazine**.

Objective: To investigate the degradation of **(2-Fluorobenzyl)hydrazine** under various stress conditions.

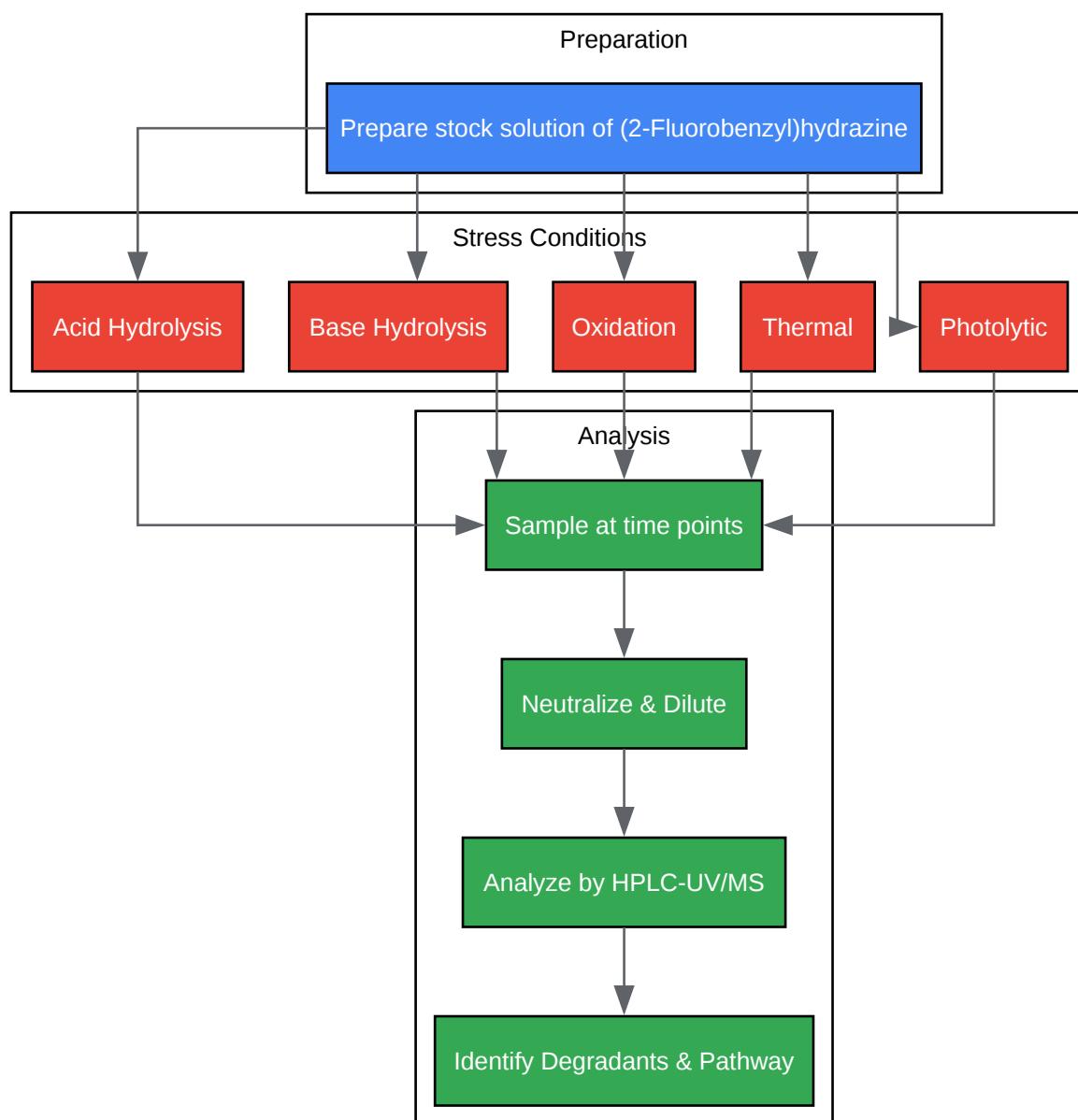
Materials:

- **(2-Fluorobenzyl)hydrazine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water and other suitable solvents
- pH meter
- Heating block or oven
- Photostability chamber
- HPLC-UV/DAD or HPLC-MS system

Procedure:

- Sample Preparation:
 - Prepare stock solutions of **(2-Fluorobenzyl)hydrazine** in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
- Application of Stress Conditions:
 - Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M). Store at room temperature or elevated temperature (e.g., 60°C) for a specified time.
 - Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Protect from light and store at room temperature.

- Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a specified temperature.
- Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.
- Sample Neutralization and Dilution:
 - At appropriate time points, withdraw samples.
 - For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
 - Dilute all samples to a suitable concentration for analysis.
- Analysis:
 - Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer).
 - Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.



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Workflow for Forced Degradation Studies.

Analytical Methods for Quantification

The quantification of **(2-Fluorobenzyl)hydrazine** and its potential degradation products typically relies on chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an

aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often suitable. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance. For the identification of unknown degradation products, a mass spectrometry (MS) detector is invaluable.

- Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of hydrazine derivatives, GC analysis may require derivatization to improve volatility and stability.[16]

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of **(2-Fluorobenzyl)hydrazine**. While qualitative data suggests it is soluble in water and organic solvents and requires controlled conditions for storage, there is a clear need for quantitative studies to precisely define its solubility profile and degradation pathways. The provided experimental protocols offer a framework for researchers to generate this critical data, which is essential for the effective use of this important building block in pharmaceutical research and development.

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